molecular formula C24H20FNO4S B2977309 (4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-47-7

(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2977309
CAS No.: 1114872-47-7
M. Wt: 437.49
InChI Key: SSEWKPMTNKQCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic benzothiazine derivative designed for pharmaceutical and medicinal chemistry research. Compounds within this structural class are characterized by a unique framework that incorporates fluorine and aryl substituents, which are known to influence binding affinity and metabolic stability . The 1,1-dioxido (sulfone) group enhances the rigidity of the molecular scaffold and can improve bioavailability, making such compounds promising intermediates for the development of bioactive molecules . The specific pattern of substitutions, including the 4-ethoxyphenyl and 3-methylphenyl groups, is strategically chosen to modulate the compound's electronic properties, lipophilicity, and overall steric profile. This enhanced lipophilicity is a critical factor for improving membrane permeability in biological systems . The presence of the 6-fluoro substituent is particularly significant, as fluorination is a established strategy in drug discovery to enhance metabolic stability and optimize interactions with biological targets . As part of the benzothiazine family, this compound represents a valuable chemical tool for exploratory studies in drug discovery. Researchers can utilize it for probing structure-activity relationships (SAR), screening for novel therapeutic activities, and conducting mechanistic investigations. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-30-20-10-7-17(8-11-20)24(27)23-15-26(19-6-4-5-16(2)13-19)21-14-18(25)9-12-22(21)31(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWKPMTNKQCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule notable for its potential biological activities. This article outlines its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H19F2NO4S
  • Molecular Weight : 455.48 g/mol
  • Purity : Typically 95% .

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For example:

  • The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 16 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for development as an anticancer agent .
  • The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity:

  • In animal models, it reduced markers of inflammation significantly when administered at specific dosages .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could interact with cellular receptors that mediate immune responses or cell growth.
  • Gene Expression Alteration : It may influence gene expression related to apoptosis and cell cycle regulation .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against S. aureus (MIC = 16 µg/mL) .
Study 2Showed cytotoxic effects on MDA-MB-231 breast cancer cells with IC50 values indicating potency .
Study 3Reported a reduction in inflammatory markers in a murine model after administration .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s balance of electron-donating (ethoxy) and lipophilic (methyl) groups may optimize pharmacokinetic properties. Chloro-substituted analogs could serve as lead compounds for halogen-bonding interactions.
  • Material Science : Sulfone groups (1,1-dioxido) enhance thermal stability, suggesting applications in polymer or catalyst design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.